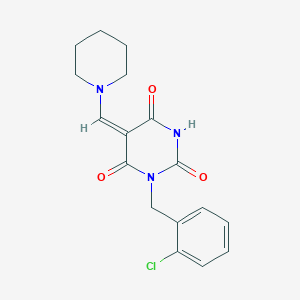![molecular formula C14H22N6O4S2 B4547433 1,4-bis[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4547433.png)
1,4-bis[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine
Overview
Description
1,4-bis[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is a chemical compound characterized by its complex structure, which includes a piperazine ring substituted with two sulfonyl groups attached to 1,5-dimethyl-1H-pyrazol-4-yl moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1,4-bis[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine typically involves the reaction of piperazine with 1,5-dimethyl-1H-pyrazol-4-sulfonyl chloride under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow reactors or large-scale batch reactors to ensure consistent quality and yield. The choice of solvent, temperature, and reaction time are optimized to maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1,4-bis[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can lead to the formation of corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like ammonia or primary amines are used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonyl chlorides or sulfonic acids.
Reduction: Piperazine derivatives with reduced sulfonyl groups.
Substitution: Substituted piperazine derivatives.
Scientific Research Applications
1,4-bis[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine has found applications in various scientific fields:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of infections and inflammatory diseases.
Industry: It is utilized in the production of advanced materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which 1,4-bis[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine exerts its effects involves its interaction with specific molecular targets. The sulfonyl groups can act as electrophiles, reacting with nucleophiles in biological systems. The compound may also modulate signaling pathways related to inflammation and immune responses.
Comparison with Similar Compounds
1,4-bis[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazine is unique due to its specific structural features. Similar compounds include:
Bis(pyrazolyl)methanes: These compounds share the pyrazolyl moiety but differ in their substitution patterns.
Hydrazine-coupled pyrazoles: These compounds contain hydrazine linkages and exhibit diverse biological activities.
Properties
IUPAC Name |
1,4-bis[(1,5-dimethylpyrazol-4-yl)sulfonyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N6O4S2/c1-11-13(9-15-17(11)3)25(21,22)19-5-7-20(8-6-19)26(23,24)14-10-16-18(4)12(14)2/h9-10H,5-8H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIXOSXYVAMBQAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)S(=O)(=O)N2CCN(CC2)S(=O)(=O)C3=C(N(N=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N6O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-methoxy-3-methyl-N-[2-methyl-6-(propan-2-yl)phenyl]benzamide](/img/structure/B4547361.png)

![2-(2-pyrazinyl)-8,9-dihydro-7H-cyclopenta[e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4547366.png)
![methyl 4-(4-chlorophenyl)-2-[({4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B4547375.png)
![2'-({[4-(2-methoxy-2-oxoethyl)phenyl]amino}carbonyl)-2-biphenylcarboxylic acid](/img/structure/B4547388.png)
![ethyl 3-{6-chloro-7-[(3-fluorobenzyl)oxy]-4-methyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4547389.png)
![2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-(2-phenoxyethyl)acetamide](/img/structure/B4547410.png)
![1-(4-chlorophenyl)-4-[(4-phenylpiperazin-1-yl)carbonyl]pyrrolidin-2-one](/img/structure/B4547426.png)
![2-OXO-2-PHENYLETHYL 3-[(4-PHENOXYPHENYL)CARBAMOYL]PROPANOATE](/img/structure/B4547431.png)
![N~1~-[3-(dimethylamino)propyl]-N~2~-[(dimethylamino)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B4547438.png)
![N-[4-({4-[(1-NAPHTHYLCARBONYL)AMINO]ANILINO}CARBONYL)PHENYL]-1-NAPHTHAMIDE](/img/structure/B4547444.png)


![N-[1-(2,4-dimethylphenyl)ethyl]-2-methyl-2-(2-nitrophenoxy)propanamide](/img/structure/B4547465.png)
